molecular formula C19H26 B14669159 1,3,5-Tri(propan-2-yl)naphthalene CAS No. 35860-37-8

1,3,5-Tri(propan-2-yl)naphthalene

Cat. No.: B14669159
CAS No.: 35860-37-8
M. Wt: 254.4 g/mol
InChI Key: PTNBGJZNHOSDLZ-UHFFFAOYSA-N
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Description

1,3,5-Tri(propan-2-yl)naphthalene, also known as 1,3,5-tri(isopropyl)naphthalene, is an organic compound with the molecular formula C19H26. It is a derivative of naphthalene, where three hydrogen atoms are replaced by isopropyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(propan-2-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(propan-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1,3,5-Tri(propan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 1,3,5-tri(propan-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triethylbenzene: Similar in structure but with ethyl groups instead of isopropyl groups.

    1,3,5-Triisopropylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

1,3,5-Tri(propan-2-yl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

35860-37-8

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

IUPAC Name

1,3,5-tri(propan-2-yl)naphthalene

InChI

InChI=1S/C19H26/c1-12(2)15-10-18(14(5)6)17-9-7-8-16(13(3)4)19(17)11-15/h7-14H,1-6H3

InChI Key

PTNBGJZNHOSDLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=C(C=C2C(C)C)C(C)C

Origin of Product

United States

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